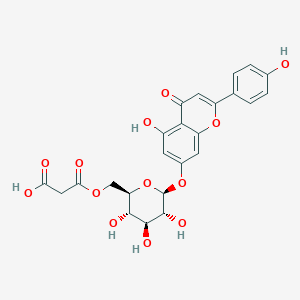

Apigenin 7-O-malonylglucoside

描述

Apigenin 7-(6''-malonylglucoside) has been reported in Monarda punctata and Cynara cardunculus with data available.

Structure

3D Structure

属性

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWAQRJFONLTSI-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86546-87-4 | |

| Record name | Apigenin 7-O-(6-O-malonylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apigenin 7-O-malonylglucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in a variety of plant species. As a derivative of apigenin, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of apigenin 7-O-malonylglucoside, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Particular emphasis is placed on the challenges and considerations related to the inherent instability of the malonylated form. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in several plant families, with a notable presence in the Asteraceae and Apiaceae families. The distribution of this compound can vary significantly between different plant species and even between different parts of the same plant.

Key Natural Sources:

-

Chamomile (Matricaria recutita): The flowers of German chamomile are a significant source of this compound. It is one of several acylated apigenin glucosides found in the white florets of the plant.[1][2]

-

Celery (Apium graveolens): While celery is known to contain a variety of flavonoid glycosides, a related compound, apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has been quantified in celery seeds. This suggests that other malonylated apigenin glucosides may also be present in different parts of the plant.

-

Parsley (Petroselinum crispum): Parsley is a well-known source of apigenin and its glycosides. While specific quantification of the 7-O-malonylglucoside is not widely reported, the presence of other malonylated flavonoids in the Apiaceae family makes it a potential source.

-

Chrysanthemum (Chrysanthemum morifolium): Chrysanthemum flowers are another documented source of this compound.[3]

-

Monarda punctata : This plant has been reported to contain apigenin 7-(6''-malonylglucoside).

-

Cynara cardunculus (Cardoon): This species is also a reported source of apigenin 7-(6''-malonylglucoside).

Table 1: Quantitative Distribution of this compound and Related Compounds in Natural Sources

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Celery Seeds (Apium graveolens L.) | Seeds | Apigenin 7-O-(6''-malonyl-apiosyl-glucoside) | 47.00 mg/100 g FW | [4] |

Note: Quantitative data for this compound is scarce in the literature. The table includes data for a closely related compound to provide context. Further research is needed to establish precise concentrations in various plant sources.

Experimental Protocols

The extraction and analysis of this compound require careful consideration of its inherent instability. The malonyl group is susceptible to degradation under certain conditions, such as changes in temperature and pH.[1][2]

Extraction of Acylated Apigenin Glucosides from Chamomile

This protocol is adapted from methodologies developed for the extraction of various acylated apigenin glucosides from chamomile flowers.[1][2]

Objective: To extract a flavonoid-rich fraction containing this compound from dried chamomile flowers.

Materials:

-

Dried chamomile flowers (ligulate florets)

-

70% (v/v) Methanol (B129727) (MeOH)

-

Polyamide for solid-phase extraction (SPE)

-

Milli-Q water

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Sample Preparation: Freeze-dry fresh chamomile petals or use air-dried petals.

-

Extraction: Extract the dried petals with 70% (v/v) methanol at -20 °C to minimize degradation of acylated glucosides. Perform the extraction in the dark to prevent photodegradation.

-

Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 30 °C.

-

Aqueous Suspension: Resuspend the resulting aqueous extract in Milli-Q water.

-

Solid-Phase Extraction (SPE):

-

Apply the aqueous extract to a polyamide SPE column.

-

Wash the column with Milli-Q water to remove sugars and other polar compounds.

-

Elute the flavonoid fraction with methanol.

-

-

Final Concentration: Evaporate the methanol from the flavonoid fraction under reduced pressure.

-

Lyophilization: Freeze-dry the concentrated flavonoid fraction to obtain a powder for further purification and analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

This protocol outlines a general approach for the preparative isolation of this compound from a flavonoid-rich extract.[1][2]

Objective: To isolate pure this compound from a complex flavonoid mixture.

Instrumentation:

-

Preparative HPLC system with a PDA detector

-

C18 stationary phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile (B52724)

Procedure:

-

Sample Preparation: Dissolve the lyophilized flavonoid extract in the initial mobile phase composition.

-

Gradient Elution: Develop a gradient elution method to separate the different flavonoid glycosides. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more non-polar compounds.

-

Detection: Monitor the elution profile at a wavelength of approximately 335 nm, which is a characteristic absorption maximum for apigenin derivatives.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest based on retention time and UV-Vis spectra.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.

-

Lyophilization: Freeze-dry the pure fractions to obtain the isolated compound.

Quantification by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a plant extract.

Instrumentation:

-

UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 150 x 2.1 mm, 1.8 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

Procedure:

-

Standard Preparation: Prepare a calibration curve using a purified and quantified standard of this compound.

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation: Use a gradient elution method to achieve baseline separation of this compound from other compounds in the extract.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.

-

Precursor Ion: m/z 517

-

Product Ion: m/z 269 (corresponding to the apigenin aglycone)

-

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard.

Biological Activity and Signaling Pathways

While the biological activities of apigenin and apigenin 7-O-glucoside have been extensively studied, specific research on the pharmacological effects of this compound is limited. It is hypothesized that the malonylated form may serve as a more stable transport and storage form in the plant vacuole. In the human body, it is likely that the malonyl group is hydrolyzed, releasing apigenin 7-O-glucoside and subsequently apigenin, which are the bioactive forms.

The biological effects of the parent compound, apigenin, are mediated through the modulation of various cellular signaling pathways.

Apigenin's Impact on Cellular Signaling

Apigenin is known to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[5][6][7][8]

-

PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, which is crucial for cell growth and survival.[8] By doing so, it can induce apoptosis in cancer cells.

-

MAPK Pathway: Apigenin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation and differentiation.[9]

-

NF-κB Pathway: Apigenin exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[8]

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, and its dysregulation is linked to cancer. Apigenin has been shown to modulate the Wnt/β-catenin signaling cascade.[5]

Visualizations

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Caption: Overview of key cellular signaling pathways modulated by Apigenin.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. Its presence in common dietary and medicinal plants like chamomile and celery suggests its relevance to human health. However, the inherent instability of the malonylated form presents challenges for its extraction, isolation, and quantification, necessitating carefully controlled experimental conditions. Future research should focus on developing standardized methods for quantifying this compound in various natural sources and on elucidating its specific biological activities and mechanisms of action, independent of its aglycone, to fully understand its therapeutic potential. This technical guide provides a foundational resource for researchers to build upon in their exploration of this promising flavonoid.

References

- 1. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation [mdpi.com]

A Technical Guide to the Biological Activity of Apigenin 7-O-malonylglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in various plants, notably in chamomile (Matricaria recutita) flowers. As a derivative of apigenin, it shares a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological activities of Apigenin 7-O-malonylglucoside and its closely related compounds, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of pharmacological effects. Apigenin, a well-studied flavone, and its glycosidic derivatives have demonstrated significant potential in the prevention and treatment of various diseases.[1] The addition of a malonylglucoside moiety to the apigenin backbone, forming this compound, can alter its bioavailability, solubility, and specific biological activities. This guide focuses specifically on the malonylated form, while also drawing comparative data from its aglycone (apigenin) and its simpler glucoside (apigenin 7-O-glucoside) to provide a broader context for its potential therapeutic applications.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its related compounds. This data is essential for comparing its potency and efficacy across different biological assays.

Table 1: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 Value | Source |

| Apigenin 7-O-(6''-O-malonyl)glucoside | Hyaluronidase (B3051955) | 360 µM | [2] |

| Luteolin 7-O-(6''-O-malonyl)glucoside | Hyaluronidase | 324 µM | [2] |

| Apigenin | Hyaluronidase | Potent Inhibitor | [3] |

| Luteolin | Hyaluronidase | Potent Inhibitor | [3] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Source |

| Apigenin 7-O-glucoside | HCT116 (Colon Cancer) | MTT | 15 µM | 48 h | [1] |

| Apigenin | HCT116 (Colon Cancer) | MTT | 62 µM | 48 h | [1] |

| Apigenin | HL60 (Leukemia) | Viability | ~30 µM | Not Specified | [4] |

| Apigenin | TF1 (Erythroleukemia) | Viability | >100 µM | 24 h | [5] |

| Apigenin | MCF-7 (Breast Cancer) | Growth Inhibition | 7.8 µg/ml | 3 days | [6] |

| Apigenin | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 8.9 µg/ml | 3 days | [6] |

| Apigenin | MOLT-4 (Leukemia) | MTT | 38.46 µM | Not Specified | [7] |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 Value | Source |

| Apigenin | DPPH Radical Scavenging | 344 mg/mL | [8] |

| Apigenin | ABTS Radical Scavenging | 344 mg/mL | [8] |

| Apigenin 7-O-β-D-glucuronide methyl ester | DPPH Radical Scavenging | 36.38 µg/ml | [9] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Apigenin and its glycosides are known to possess significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key signaling pathways that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Apigenin and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[11][12] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[13]

Anticancer Activity

The anticancer effects of apigenin and its derivatives are multifaceted, involving the modulation of cell proliferation, apoptosis, and key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, survival, and proliferation. In many cancers, these pathways are constitutively active, promoting tumorigenesis. Apigenin and its glycosides have been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis.[14] Similarly, they can modulate the MAPK pathway, affecting key downstream effectors like ERK, JNK, and p38, which are involved in cell proliferation and apoptosis.[15][16]

Antioxidant Activity

Flavonoids, including apigenin and its derivatives, are potent antioxidants. Their antioxidant capacity stems from their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant activity is a key contributor to their overall health benefits, including their anti-inflammatory and anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to provide a framework for researchers looking to investigate the biological activities of this compound.

Hyaluronidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the hyaluronidase enzyme, which is involved in inflammation and the degradation of hyaluronic acid in the extracellular matrix.

Protocol Details:

-

Reagents: Hyaluronidase enzyme solution, Hyaluronic acid sodium salt solution, this compound (or test compound) solution, Phosphate buffer (pH 7.0), Sodium tetraborate (B1243019) solution, p-Dimethylaminobenzaldehyde (DMAB) reagent.

-

Procedure:

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the hyaluronic acid substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding a stopping reagent (e.g., sodium tetraborate).

-

Develop a colorimetric signal by adding the DMAB reagent and heating.

-

Measure the absorbance at the appropriate wavelength (e.g., 585 nm).

-

Calculate the percentage of inhibition compared to a control without the inhibitor.[17][18]

-

DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

Protocol Details:

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), this compound (or test compound) solution, Methanol.

-

Procedure:

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The decrease in absorbance indicates the radical scavenging activity.

-

Calculate the percentage of scavenging activity and the IC50 value.[19][20]

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the effects of compounds on signaling pathways.

Protocol Details:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., cancer cells or immune cells) and treat with various concentrations of this compound for a specific duration.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.[21][22][23][24]

Isolation and Stability

This compound is primarily isolated from the flowers of chamomile (Matricaria recutita). The isolation process typically involves extraction with a polar solvent like methanol or ethanol, followed by purification using chromatographic techniques such as polyamide solid-phase extraction and preparative HPLC.[25][26]

It is important to note that acylated glucosides like this compound can be unstable. Their stability is influenced by factors such as temperature, pH, and the solvent used for extraction and storage.[25][26] Degradation can lead to the formation of the corresponding acetylated compounds or the simpler apigenin 7-O-glucoside.[25][26] Studies have shown that the degradation of these compounds is dependent on extraction and storage conditions.[26]

Conclusion

This compound exhibits a promising profile of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Its mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. While more research is needed to fully elucidate its therapeutic potential and to establish a comprehensive set of quantitative data, the information presented in this guide provides a solid foundation for further investigation. The detailed experimental protocols and pathway diagrams serve as valuable tools for researchers aiming to explore the pharmacological properties of this and other related flavonoids in the context of drug discovery and development. The instability of the malonylated form under certain conditions is a critical factor to consider in experimental design and potential formulation development.

References

- 1. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anti-age-db [bio-hpc.ucam.edu]

- 3. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apigenin inhibits release of inflammatory mediators by blocking the NF-κB activation pathways in the HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation [mdpi.com]

- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4.11. Hyaluronidase Inhibition Assay [bio-protocol.org]

- 18. mrs-j.org [mrs-j.org]

- 19. researchgate.net [researchgate.net]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Apigenin 7-O-malonylglucoside in Chrysanthemum Flowers: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthesis, extraction, analysis, and biological significance of a key bioactive flavonoid.

Introduction

Chrysanthemum flowers (Chrysanthemum morifolium Ramat.), a staple in traditional Chinese medicine and a globally popular beverage, are a rich reservoir of bioactive flavonoids. Among these, apigenin (B1666066) and its glycosides are of significant interest due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on a specific acylated form, Apigenin 7-O-malonylglucoside, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document details its biosynthetic pathway, methods for extraction and quantification, and discusses its stability and pharmacological relevance.

Biosynthesis of this compound

This compound is synthesized in chrysanthemum flowers via the well-established flavonoid biosynthesis pathway. This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of enzymatic reactions, including hydroxylation, glycosylation, and acylation, results in the final product.

The core flavonoid pathway involves several key enzymes:

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Flavanone 3-hydroxylase (F3H)

-

Flavone (B191248) Synthase (FNS)

-

Flavonoid 3'-hydroxylase (F3'H) [3]

Once apigenin 7-O-glucoside is formed, a subsequent acylation step is catalyzed by a malonyltransferase, which transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl position of the glucose moiety.[4]

Diagram of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Quantification in Chrysanthemum Flowers

The concentration of apigenin derivatives can vary significantly between different cultivars of Chrysanthemum morifolium. Quantitative analysis is crucial for standardizing extracts and for quality control in drug development. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.

| Chrysanthemum Cultivar | Compound | Concentration (mg/g dry weight) | Reference |

| C. morifolium 'Huangju' | Apigenin 7-O-glucoside | 16.04 | [5][6][7][8] |

| Chrysanthemum morifolium | Apigenin-7-O-6''-malonylglucoside | Part of total flavone glycosides (NLT 1.0%) | [9] |

Experimental Protocols

Ultrasound-Assisted Extraction of Apigenin Glycosides

This protocol is optimized for the extraction of apigenin-7-O-glucoside from Chrysanthemum morifolium 'Huangju' flowers.[6][7][10]

Materials and Reagents:

-

Dried chrysanthemum flower powder

-

Methanol (B129727) or Ethanol (analytical grade)

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Weigh 1.0 g of dried chrysanthemum flower powder.

-

Solvent Addition: Add 20 mL of the extraction solvent (e.g., 80% methanol in water). The optimized solid-to-liquid ratio is 1:20 (g/mL).[5][6][7]

-

Ultrasonication: Place the sample in an ultrasonic bath with a power of 350 W.[5][6][7]

-

Extraction Conditions: Perform the extraction for 35 minutes at a constant temperature of 50°C.[5][6][7]

-

Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

-

Storage: Store the extract at 4°C in the dark until further analysis.

HPLC Analysis and Purification

Analytical HPLC for Quantification:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) (B) and water with 0.1% formic acid (A).[7]

-

Gradient Program: 20% B for 0-25 min, 20-50% B for 25-30 min, 50-100% B for 30-35 min, 100-20% B for 35-37 min, and 20% B for 37-42 min.[7]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detector at a wavelength of 330 nm.

-

Injection Volume: 10-20 µL.[11]

-

Identification: The retention time for apigenin-7-O-glucoside is approximately 19.575 min under these conditions.[7]

Preparative HPLC for Purification: For the isolation of larger quantities of the compound, the analytical method can be scaled up to a preparative HPLC system.

-

Sample Concentration: A higher concentration of the crude extract (e.g., 100 mg/mL) is used.[11]

-

Flow Rate: The flow rate is increased (e.g., to 4.73 mL/min).[5][11]

-

Injection Volume: A larger volume is injected (e.g., 400 µL).[11]

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][12]

Diagram of Experimental Workflow

Caption: Workflow for extraction, purification, and analysis.

Structural Elucidation

The definitive identification of this compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular formula. For apigenin-7-O-glucoside, the [M-H]⁻ ion is observed at m/z 431.1.[12] The molecular formula for this compound is C24H22O13, with a molecular weight of 518.42 g/mol .[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for confirming the structure. Key signals in the 1H-NMR spectrum of apigenin-7-O-glucoside include doublets for H-6 and H-8 on the A-ring, and an A2B2 system for the protons on the B-ring.[12] The presence of the malonyl group is confirmed by characteristic signals in both 1H and 13C-NMR spectra.

Stability and Degradation

Acylated flavonoids like this compound are known to be unstable under certain conditions. Their stability is influenced by temperature, pH, and the solvent used for extraction and storage.[15][16]

-

pH Effects: Apigenin-7-O-glucoside can be partially hydrolyzed under acidic conditions.[5][6][7] The rate of hydrolysis increases with decreasing pH.[7]

-

Temperature Effects: Higher temperatures can accelerate the degradation of these compounds.[16][17]

-

Degradation Products: The degradation of malonylated glucosides can lead to the formation of the corresponding glucoside (e.g., apigenin-7-O-glucoside) through the loss of the malonyl group.[15][16]

Biological Activities and Pharmacokinetics

While specific studies on the biological activities of this compound are limited, the activities of its parent compounds, apigenin and apigenin-7-O-glucoside, are well-documented.

Potential Biological Activities:

-

Antioxidant Activity: Flavonoids are potent antioxidants, and this activity is often enhanced upon hydrolysis of the glycosidic bond.[6][7]

-

Anti-inflammatory Effects: Apigenin has been shown to downregulate pro-inflammatory cytokines like IL-1β and TNF-α.[2]

-

Anticancer Properties: Apigenin exhibits anticancer activity by inhibiting the growth of various cancer cells.[17]

Pharmacokinetics: The bioavailability of apigenin is generally low.[18] Glycosylation, as in apigenin-7-O-glucoside, can affect its absorption. Apigenin glycosides are metabolized in the gastrointestinal tract, where they may be hydrolyzed to the aglycone before absorption.[18] Once absorbed, apigenin undergoes phase II metabolism, primarily through glucuronidation and sulfation.[19] The presence of the malonyl group may influence the absorption and metabolic fate of the molecule, a subject that warrants further investigation.

Conclusion

This compound is a significant flavonoid in chrysanthemum flowers with potential for therapeutic applications. This guide provides a foundational understanding of its biosynthesis, robust protocols for its extraction and analysis, and insights into its chemical properties and biological relevance. For researchers and drug development professionals, understanding these aspects is critical for harnessing the potential of this natural compound. Further research is needed to fully elucidate the specific pharmacological profile of this compound and to optimize its formulation for enhanced bioavailability and therapeutic efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome analysis of differentially expressed unigenes involved in flavonoid biosynthesis during flower development of Chrysanthemum morifolium ‘Chuju’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes of apigenin 7-O-(6-O-malonylglucoside), a vacuolar pigment from parsley, with solvent composition and proton concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea [mdpi.com]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chrysanthemum Flower [doi.usp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Apigenin 7-(6''-malonylglucoside) | C24H22O13 | CID 5281602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]

- 19. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Role of Apigenin 7-O-malonylglucoside in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin (B1666066) 7-O-malonylglucoside, a malonylated flavone (B191248) glycoside, is an integral component of the sophisticated chemical defense arsenal (B13267) of various plant species. While research has extensively focused on its aglycone, apigenin, and its simple glucoside, the malonylated form plays a critical, albeit nuanced, role in protecting plants against a spectrum of biotic and abiotic threats. This technical guide synthesizes the current understanding of the function of apigenin 7-O-malonylglucoside in plant defense mechanisms, detailing its biosynthesis, the significance of malonylation, its proposed roles in pathogen and herbivore deterrence, and its involvement in stress-response signaling pathways. This document also provides detailed experimental protocols for the extraction and quantification of this compound, facilitating further research into its therapeutic and agrochemical potential.

Introduction: The Chemical Arms Race in Plant Biology

Plants, being sessile organisms, have evolved a remarkable capacity to produce a diverse array of secondary metabolites to defend themselves against pathogens, herbivores, and abiotic stressors. Among these, flavonoids represent a major class of phenolic compounds with well-documented roles in plant defense. Apigenin, a widely distributed flavone, and its glycosides are known for their antimicrobial and antioxidant properties. The addition of a malonyl group to apigenin 7-O-glucoside to form this compound is a key biochemical modification that enhances its stability and facilitates its transport and storage within the plant cell, thereby potentiating its defensive capabilities.

Biosynthesis and the Significance of Malonylation

The biosynthesis of this compound is a multi-step enzymatic process that is integrated into the general phenylpropanoid pathway.

dot

An In-depth Technical Guide to the Role of Apigenin 7-O-malonylglucoside in Plant Physiology

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavone (B191248) glycoside found in a variety of plants, including chamomile (Chamomilla recutita) and parsley (Petroselinum crispum).[1][2] As a member of the vast flavonoid family, it is a secondary metabolite involved in a multitude of physiological processes crucial for plant survival, adaptation, and interaction with the environment. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and experimental analysis of Apigenin 7-O-malonylglucoside. It details its critical roles in detoxification, vacuolar sequestration, and plant defense against biotic and abiotic stresses. This document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a resource for researchers in plant biology and natural product chemistry.

Introduction to this compound

This compound is a derivative of the flavone apigenin. Its structure consists of an apigenin aglycone linked at the 7-hydroxyl group to a glucose molecule, which is further esterified with a malonyl group at the 6''-position.[1][2] This malonylation is a key modification that significantly influences the molecule's chemical properties and physiological functions.[2][3]

Flavonoids, in general, are vital for plants, acting as pigments, signaling molecules, and defense compounds.[4][5][6] The addition of glycosyl and acyl groups, such as the malonyl group, enhances the solubility and stability of these compounds and facilitates their transport and storage within the plant cell.[3][7] Malonylated flavonoid glycosides are believed to be the primary stable forms stored in the vacuole, ready for deployment when the plant encounters stress.[2][3]

Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and branches into the flavonoid biosynthesis pathway. The final, specific steps involve glycosylation and subsequent malonylation.

-

Formation of Apigenin Aglycone: The pathway starts with phenylalanine, leading to the formation of 4-coumaroyl-CoA. This molecule is combined with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone, which is then isomerized to naringenin. Naringenin is subsequently oxidized by a flavone synthase (FNS) to yield the apigenin aglycone.[8]

-

Glycosylation: The apigenin molecule is then glycosylated at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to apigenin, forming Apigenin 7-O-glucoside.[9][10][11] UGTs are a large family of enzymes responsible for the glycosylation of a wide range of secondary metabolites.[10][12]

-

Malonylation: The final step is the acylation of Apigenin 7-O-glucoside. A malonyl-CoA:flavonoid glucoside malonyltransferase catalyzes the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety.[2] This results in the final product, Apigenin 7-O-(6''-O-malonylglucoside).

Core Physiological Roles

The structural modifications of apigenin, particularly malonylation, are crucial for its diverse roles in plant physiology, ranging from cellular transport and detoxification to defense and environmental interaction.

Detoxification and Vacuolar Sequestration

One of the primary roles of malonylation is to facilitate the transport and sequestration of flavonoids into the cell vacuole.[2][3] Flavonoid aglycones, synthesized in the cytoplasm, can be reactive and potentially interfere with cellular processes. The addition of a malonyl group to the glycoside increases its water solubility and acts as a specific recognition signal for transport proteins, likely ATP-binding cassette (ABC) transporters, located on the tonoplast (vacuolar membrane).[3]

This transport mechanism effectively removes flavonoids from the cytoplasm, preventing potential toxicity and storing them in the vacuole.[2] It has been proposed that changes in the proton concentration within the vacuole can induce conformational changes in the malonylated glucoside, trapping it inside.[2] This process ensures that a stable pool of defense-related compounds is maintained and can be released upon cellular damage, such as during herbivory or pathogen attack.

Response to Abiotic Stress: UV Radiation

Flavones, including apigenin, are well-documented for their role in protecting plants against harmful UV-B radiation.[8][13] They accumulate in the epidermal layers of leaves and other aerial parts, where they absorb UV-B rays, preventing them from damaging sensitive cellular components like DNA.[8][14] The expression of enzymes in the apigenin biosynthesis pathway, such as flavone synthase, is often induced by UV-B light.[8]

Transgenic plants engineered to accumulate apigenin show significantly less UV-B-induced damage, including reduced DNA damage and lipid peroxidation.[8][13] Glycosylation and malonylation contribute to this protective function by allowing for the stable, high-concentration storage of these UV-screening compounds in the vacuole, ensuring they are readily available without disrupting cytoplasmic functions.[3]

Defense Against Biotic Stress

Flavonoids are key components of a plant's chemical defense system against herbivores and pathogens.[5][15] They can act as phytoanticipins (compounds present constitutively) or phytoalexins (compounds synthesized in response to attack).[5] Apigenin and its derivatives exhibit antimicrobial and anti-inflammatory properties.[16][17]

The stored pool of this compound in the vacuole represents a pre-formed defense. When a cell is damaged by an insect or pathogen, the vacuole ruptures, releasing the compound. Cellular enzymes can then hydrolyze the glycosidic and ester bonds, releasing the more biologically active apigenin aglycone, which can deter herbivores or inhibit microbial growth.[5]

Role in Symbiotic Relationships

Flavonoids are crucial signaling molecules in the establishment of symbiosis between legumes and nitrogen-fixing rhizobia bacteria.[18][19] Secreted by plant roots, specific flavonoids are recognized by NodD proteins in compatible rhizobia, triggering the transcription of nod genes and the production of Nod factors, which initiate the nodulation process.[18] The specific structure of the flavonoid, including glycosylation and other modifications, is a key determinant of host-range specificity. While the direct role of this compound in nodulation is not extensively characterized, the modification of flavonoids is a known mechanism for fine-tuning these critical symbiotic interactions.[6][18]

Quantitative Data

Quantitative analysis of this compound and related enzymes provides insight into its metabolic significance. The data available is often specific to the plant species and experimental conditions.

| Parameter | Organism / System | Value / Observation | Reference |

| Concentration | Chamomilla recutita (Chamomile) florets | Identified as a major flavonoid alongside Apigenin 7-O-glucoside and its acetylated derivatives. | [1] |

| Concentration | Chrysanthemum morifolium flowers | Apigenin 7-O-glucoside content reached up to 16.04 mg/g under optimized ultrasound extraction. | [20][21] |

| Enzyme Activity | Parsley cell cultures | A malonyltransferase was identified that specifically transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl of the glucose in flavonoid 7-O-glucosides. | [2] |

| Enzyme Kinetics (UGT) | Arachis hypogaea (Peanut) - AhUGT75A | For the substrate naringenin (a precursor flavanone), Km = 73.0 ± 8.0 µM. This UGT acts on the 7-O position. | [11] |

| Bioactivity (IC50) | This compound | Inhibition of Hyaluronidase: 360 µM. | [22] |

| Bio-conversion Yield | Engineered Corynebacterium glutamicum | Supplementation with 5 mM apigenin yielded 0.6 mM of Apigenin 7-O-β-glucoside after 40 hours of incubation. | [23][24] |

Experimental Protocols

Accurate analysis of this compound requires robust protocols for its extraction, purification, and quantification.

Extraction and Purification Protocol

This protocol is adapted from methods used for isolating acylated apigenin glycosides from chamomile.[1] It involves initial solid-phase extraction followed by preparative chromatography.

-

Plant Material Preparation:

-

Freeze-dry fresh plant material (e.g., flower heads, leaves) to preserve chemical integrity.

-

Grind the dried material into a fine powder.

-

-

Initial Solvent Extraction:

-

Extract the powdered material with 70% (v/v) methanol (B129727) at a low temperature (e.g., -20°C) to minimize degradation of the unstable malonyl ester.[1]

-

Perform the extraction for 2-4 hours with constant agitation.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet.

-

Combine the supernatants and remove the methanol under reduced pressure using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE):

-

Use a polyamide column to capture flavonoids.

-

Load the aqueous extract onto the pre-conditioned column.

-

Wash the column with deionized water to remove sugars and other polar compounds.

-

Elute the flavonoid fraction with methanol.

-

Evaporate the methanol to yield a crude flavonoid extract.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

System: A preparative HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Program: Develop a shallow gradient based on analytical HPLC results to ensure separation of this compound from similar compounds like Apigenin 7-O-glucoside. A typical gradient might be 20-50% B over 40 minutes.

-

Detection: Monitor at a wavelength around 330-350 nm, which is characteristic for flavones.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Verification: Confirm the purity and identity of the collected fraction using analytical HPLC and LC-MS.

-

Analytical HPLC Method for Quantification

This protocol provides a general method for the identification and quantification of flavonoids in plant extracts.[25][26][27]

-

Sample Preparation:

-

Prepare a crude or purified extract as described above.

-

Dissolve a known mass of the extract in the initial mobile phase solvent (e.g., 20% methanol in water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of purified this compound standard in methanol.

-

Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

-

-

HPLC Conditions:

-

System: An analytical HPLC system with a Diode Array Detector (DAD).[26]

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[27]

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (pH ~2.5).[25]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[27]

-

Injection Volume: 10-20 µL.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 40% B

-

25-30 min: 40% to 70% B

-

30-35 min: Hold at 70% B

-

35-40 min: Return to 10% B and equilibrate.

-

-

Detection: Monitor at 340 nm. Collect spectra from 200-400 nm to confirm peak identity.

-

-

Quantification:

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time and UV spectrum to the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

-

Conclusion and Future Directions

This compound is more than just a storage form of apigenin; its malonylation is a deliberate biochemical modification that is central to its physiological roles. This acylation facilitates critical processes of detoxification, stable vacuolar sequestration, and the maintenance of a ready-to-use chemical defense arsenal. Its accumulation in epidermal tissues also underscores its importance in protecting against environmental stressors like UV radiation.

While the fundamental roles are becoming clearer, several areas warrant further investigation:

-

Transporter Identification: The specific tonoplast transporters responsible for sequestering this compound into the vacuole need to be identified and characterized.

-

Signaling Functions: The precise role of this molecule, as opposed to other apigenin derivatives, in mediating symbiotic and pathogenic interactions remains to be fully elucidated.

-

Enzymatic Regulation: A deeper understanding of the transcriptional regulation of the specific UGTs and malonyltransferases involved in its biosynthesis will provide insights into how plants modulate its production in response to environmental cues.

Continued research into the complex life of this compound will undoubtedly reveal further intricacies of plant metabolic adaptation and may provide new avenues for enhancing crop resilience and exploring novel bioactive compounds for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational changes of apigenin 7-O-(6-O-malonylglucoside), a vacuolar pigment from parsley, with solvent composition and proton concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apigenin produced by maize flavone synthase I and II protects plants against UV-B-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide analysis of UDP-glycosyltransferase gene family and identification of a flavonoid 7-O-UGT (AhUGT75A) enhancing abiotic stress in peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling in Legume–Rhizobia Symbiosis | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | TargetMol [targetmol.com]

- 23. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. General method for determining flavonoids in medicinal plants and raw cosmetics using HPLC with a photodiode array detector | Semantic Scholar [semanticscholar.org]

- 26. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

The Occurrence and Analysis of Apigenin 7-O-malonylglucoside in Medicinal Plants: A Technical Guide

An in-depth exploration of the prevalence, biosynthesis, and analytical methodologies for Apigenin (B1666066) 7-O-malonylglucoside, a significant flavonoid in medicinal botany.

Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavone (B191248), a type of flavonoid, found in a variety of medicinal plants. As a glycosylated and acylated derivative of apigenin, it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the occurrence of this compound in medicinal plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Occurrence in Medicinal Plants

This compound has been identified in several medicinal plants, most notably in members of the Asteraceae and Apiaceae families. Chamomile (Matricaria recutita) and parsley (Petroselinum crispum) are particularly rich sources of this compound.[2][3] The malonylation of apigenin 7-O-glucoside is a crucial modification that can influence the compound's stability, solubility, and transport within the plant.[4]

Quantitative Data

The concentration of apigenin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data for apigenin and its glycosides in selected medicinal plants. It is important to note that specific quantification of the 7-O-malonylglucoside form is not always reported separately from other glycosides.

| Medicinal Plant | Plant Part | Compound | Concentration | Reference |

| Matricaria recutita (Chamomile) | Flowers | Apigenin-7-O-glucoside | 0.81% w/w of hydroalcoholic extract | [5] |

| Matricaria recutita (Chamomile) | Ray Florets (Lebanese) | Apigenin-7-O-glucoside | 39% of methanolic extract | [6] |

| Matricaria recutita (Chamomile) | Ray Florets (Egyptian) | Apigenin-7-O-glucoside | 39% of methanolic extract | [6] |

| Matricaria recutita (Chamomile) | Disc Florets (Lebanese) | Apigenin-7-O-glucoside | 38.5% of methanolic extract | [6] |

| Matricaria recutita (Chamomile) | Disc Florets (Egyptian) | Apigenin-7-O-glucoside | 36.1% of methanolic extract | [6] |

| Petroselinum crispum (Parsley) | Fresh Leaves | Apigenin (total) | 215.5 mg/100 g | [3] |

| Petroselinum crispum (Parsley) | Dried Leaves | Apigenin (total) | 45.035 mg/g | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by specific modification steps.

-

Phenylpropanoid Pathway : The pathway starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.[8]

-

Flavone Synthesis : Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[9] Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin.[10]

-

Apigenin Formation : Naringenin is converted to apigenin by flavone synthase (FNS).[10]

-

Glycosylation : A glycosyltransferase (GT) attaches a glucose molecule to the 7-hydroxyl group of apigenin, forming apigenin 7-O-glucoside.[10]

-

Malonylation : Finally, a malonyltransferase (MaT) transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety, yielding Apigenin 7-O-(6''-O-malonyl)-glucoside.[2]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from medicinal plant materials.

Extraction Protocol

This protocol is a general guideline and may require optimization depending on the specific plant matrix.

-

Sample Preparation :

-

Collect fresh plant material (e.g., chamomile flowers, parsley leaves) and freeze-dry (lyophilize) to preserve the chemical integrity of the compounds.

-

Grind the lyophilized material into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Solvent Extraction :

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.

-

-

Filtration and Concentration :

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Clean-up (Optional but Recommended) :

-

For cleaner samples and to remove interfering compounds, a solid-phase extraction (SPE) step can be employed.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the flavonoids with methanol.

-

Dry the methanolic eluate under a stream of nitrogen gas.

-

-

Final Sample Preparation :

-

Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Quantification Protocol

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.

-

Instrumentation and Conditions :

-

HPLC System : A standard HPLC system equipped with a binary pump, autosampler, column oven, and DAD or MS detector.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11]

-

Mobile Phase : A gradient elution is often employed for better separation of flavonoids.

-

Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate : 1.0 mL/min.[11]

-

Column Temperature : 30°C.[12]

-

Injection Volume : 10-20 µL.

-

Detection : DAD detection at a wavelength of 335 nm for apigenin derivatives.[11] For MS detection, electrospray ionization (ESI) in negative mode is commonly used.

-

-

Standard Preparation :

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Quantification :

-

Inject the prepared standards and plant extracts into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

-

Express the final concentration as mg of the compound per gram of dry weight of the plant material.

-

Conclusion

This compound is a significant flavonoid present in several important medicinal plants. Understanding its occurrence, biosynthesis, and accurate quantification is crucial for the standardization of herbal medicines and the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate this promising natural compound. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in human health.

References

- 1. Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apigenin - Wikipedia [en.wikipedia.org]

- 4. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Apigenin 7-O-malonylglucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycosylated derivative of apigenin, where a malonylated glucose molecule is attached at the 7-hydroxy position. This modification often enhances the solubility and stability of the parent apigenin molecule. Found in various plants, including chrysanthemums, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Understanding the physicochemical properties of Apigenin 7-O-malonylglucoside is paramount for its isolation, characterization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₂O₁₃ | [3] |

| Molecular Weight | 518.42 g/mol | [3] |

| Appearance | White to off-white or yellow powder | [2][4] |

| CAS Number | 86546-87-4 | [3] |

| Computed logP | -0.3 | [3] |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents.[2][4] | - |

| Melting Point | Experimental data not readily available. A related compound, Apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has a reported melting point of 347.5 °C.[5] | - |

| Boiling Point | Experimental data not readily available. | - |

| pKa | Experimental data not readily available. Flavonoids generally have pKa values in the range of 6.0-11.5. | - |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of flavonoids like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.[1]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.[6]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[7]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The flask is sealed and placed in a shaker or agitator at a constant temperature. The mixture is shaken for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[9]

-

Phase Separation: After equilibration, the solution is allowed to stand to allow undissolved solids to settle. The supernatant is then filtered or centrifuged to remove any remaining solid particles.

-

Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (UV-Vis Spectroscopic Method)

UV-Vis spectroscopy can be employed to determine the acid dissociation constant (pKa) of ionizable compounds like flavonoids.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

Procedure:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent.

-

Spectroscopic Measurement: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the titration curve.

Signaling Pathway Involvement

Apigenin and its glycosides, including this compound, have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. The following diagrams illustrate the key pathways influenced by these compounds.

Caption: Inhibition of MAPK and NF-κB Signaling Pathways.

Apigenin 7-O-glycosides have been demonstrated to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway.

Apigenin 7-O-glucoside has been shown to induce apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[12] This pathway is crucial for cell growth and survival, and its inhibition can lead to programmed cell death. Apigenin 7-O-glucoside may also act by upregulating the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.

Conclusion

This compound presents a compelling profile for further investigation in the fields of pharmacology and drug development. This guide has provided a consolidated overview of its known physicochemical properties and has outlined standardized experimental protocols for their determination. The elucidation of its involvement in key cellular signaling pathways, such as MAPK, NF-κB, and PI3K/Akt, offers a molecular basis for its observed biological activities. Further research to obtain experimental data for properties like melting point, boiling point, and pKa is crucial for a more complete understanding and to facilitate its translation into clinical applications. The information presented herein serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this promising natural compound.

References

- 1. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]

- 2. researchgate.net [researchgate.net]

- 3. Apigenin 7-(6''-malonylglucoside) | C24H22O13 | CID 5281602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. persianherb.com [persianherb.com]

- 5. Showing Compound Apigenin 7-O-(6''-malonyl-apiosyl-glucoside) (FDB000148) - FooDB [foodb.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Apigenin-7-Glycoside Prevents LPS-Induced Acute Lung Injury via Downregulation of Oxidative Enzyme Expression and Protein Activation through Inhibition of MAPK Phosphorylation [mdpi.com]

- 11. Apigenin-7-glycoside prevents LPS-induced acute lung injury via downregulation of oxidative enzyme expression and protein activation through inhibition of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of Apigenin 7-O-malonylglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-malonylglucoside, a naturally occurring acylated flavonoid glycoside found in various plants, including chamomile and parsley, has garnered interest for its potential biological activities. However, its inherent instability presents a significant challenge for its isolation, formulation, and therapeutic application. This technical guide provides a comprehensive overview of the stability and degradation pathways of Apigenin 7-O-malonylglucoside, offering valuable insights for researchers and professionals in drug development.

Chemical Stability

This compound is known to be an unstable compound, with its degradation being significantly influenced by environmental factors such as temperature, pH, and the solvent system used.[1][2][3] The malonylation, while potentially enhancing solubility and transportability, also introduces a labile ester linkage susceptible to hydrolysis.[4]

Degradation Pathways